1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Description
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a synthetic piperazine derivative characterized by a central six-membered piperazine ring substituted with two distinct aromatic groups: a 4-chlorophenylmethyl moiety at position 1 and a 4-methoxynaphthalen-1-ylmethyl group at position 4. The compound’s molecular formula is C₂₃H₂₃ClN₂O, with a molecular weight of 378.89 g/mol. This structural duality makes the compound a candidate for exploring receptor-specific interactions in medicinal chemistry, particularly in neurological or oncological research.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-27-23-11-8-19(21-4-2-3-5-22(21)23)17-26-14-12-25(13-15-26)16-18-6-9-20(24)10-7-18/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYTVFKHRIIMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine typically involves a multi-step process. The reaction conditions often involve the use of solvents like chloroform, methanol, and dichloromethane, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1.1. Piperazine Core Formation
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Reaction : Alkylation of piperazine with substituted benzyl halides or alcohols.
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Key Reagents : Zinc dust (reducing agent), bromination agents (e.g., hydrogen bromide), and solvents like dichloromethane or acetone .
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Example : Reduction of 4-chlorobenzophenone to form 1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by bromination and subsequent reaction with piperazine .
1.2. Sulfonation and Functionalization
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Reaction : Introduction of the [(4-methoxynaphthalen-1-yl)methyl] group via sulfonation or alkylation.
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Key Reagents : Sulfonic acid derivatives, thionyl chloride (for acid chloride formation), and bases like triethylamine .
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Example : Reaction of cinnamic acid chloride with piperazine derivatives in dichloromethane yields substituted piperazines .
Key Reaction Steps
Critical Reaction Conditions
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Solvent Choice : Dichloromethane or acetone are preferred for alkylation and sulfonation steps due to their inertness and stability under acidic/basic conditions .
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Temperature Control : Bromination requires precise heating (75–80°C) , while piperazine reactions are conducted at elevated temperatures (80–85°C) .
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Stirring Time : Extended reaction times (6–12 hours) are often necessary for completion, particularly in sulfonation and alkylation steps .
Challenges and Optimization
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Stereochemical Purity : Racemic mixtures may form during synthesis, requiring resolution via optical resolving agents (e.g., N-acetyl-L-phenylalanine) .
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Purification : Use of chromatography or crystallization to isolate the desired product, with yields up to 98.7% reported for HPLC-pure samples .
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Reagent Sensitivity : Thionyl chloride and Et3N require careful handling due to their corrosive nature and reactivity .
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-allergic and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including histamine receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound’s structure allows it to fit into the receptor binding site, blocking histamine from exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their tunable pharmacological profiles. Below is a detailed comparison of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine with structurally analogous compounds:
Structural and Functional Group Comparisons
Key Comparative Insights
Substituent Effects on Solubility :
- The 4-methoxynaphthalenyl group in the target compound improves lipophilicity compared to simpler phenyl substituents (e.g., in ’s compound) but reduces water solubility relative to sulfonyl-containing analogs (e.g., ) .
- Nitro groups () increase electrophilicity, enhancing interactions with nucleophilic biological targets like enzymes .
Biological Activity Trends: Chlorophenyl derivatives (e.g., ) often target neurotransmitter receptors (e.g., serotonin, dopamine) due to their structural mimicry of endogenous ligands .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution to attach the naphthalenylmethyl group, similar to methods in for fluorobenzyl-piperazine derivatives .
Biological Activity
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with histamine receptors, specifically acting as an antagonist at the H1 receptor. This interaction inhibits histamine's action, which is crucial in mediating allergic responses .
Antihistaminic Activity
The compound has been studied for its antihistaminic properties. It demonstrates a significant ability to inhibit histamine-induced reactions, making it a candidate for treating allergic conditions.
Neuroprotective Effects
Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective effects. In experimental models, it has been shown to prolong survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Piperazine derivatives have shown promise in binding to AChE, potentially aiding in the management of cognitive decline associated with neurodegenerative diseases .
Pharmacological Applications
This compound is being investigated for various therapeutic applications:
- Antiallergic Drugs: Its antihistaminic properties position it as a potential candidate for treating allergic reactions.
- Neuroprotective Agents: The observed neuroprotective effects suggest it could be developed into therapies for conditions like stroke or neurodegeneration.
- Enzyme Inhibitors: Its ability to inhibit AChE makes it relevant in the development of drugs aimed at enhancing cognitive function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other known piperazine derivatives is helpful:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Levocetirizine | H1 receptor antagonist | Allergic rhinitis |
| Diphenhydramine | H1 receptor antagonist | Allergy relief |
| Promethazine | H1 receptor antagonist | Antiemetic and sedative |
| This compound | H1 receptor antagonist; AChE inhibitor | Antiallergic; Neuroprotective |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Neuroprotection Study: In a study involving mice subjected to ischemia, treatment with this compound significantly improved survival rates compared to control groups .
- Histamine Receptor Interaction Study: Binding affinity assays demonstrated that this compound has a higher selectivity for H1 receptors compared to other piperazine derivatives, indicating its potential effectiveness in allergy treatments.
- Enzyme Inhibition Study: Virtual screening and docking studies revealed that the compound effectively binds to the active site of AChE, providing insights into its potential role in Alzheimer's therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
